Product packaging for Methyl trans-3-Hydroxycinnamate(Cat. No.:CAS No. 66417-46-7)

Methyl trans-3-Hydroxycinnamate

Cat. No.: B2648050
CAS No.: 66417-46-7
M. Wt: 178.187
InChI Key: PKALKWFZXXGNJD-AATRIKPKSA-N
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Description

Methyl trans-3-Hydroxycinnamate (CAS 66417-46-7) is a hydroxycinnamic acid derivative (HCAD) of interest in biochemical and cancer research. Studies on structure-activity relationships have investigated its role in synergistic combinations, revealing that specific structural elements are critical for its bioactivity . This compound is part of a family of hydroxycinnamic acid esters, which are explored for their potential as antioxidants and for various applications in biomedicine and cosmetics due to their plant-derived origin . The compound has a molecular formula of C10H10O3 and a molecular weight of 178.19 g/mol . It is offered with a purity of 95% . Please consult the safety data sheet for proper handling information. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B2648050 Methyl trans-3-Hydroxycinnamate CAS No. 66417-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7,11H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKALKWFZXXGNJD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for Synthesis and Derivatization of Methyl Trans 3 Hydroxycinnamate

Established Synthetic Routes to Methyl trans-3-Hydroxycinnamate

Established methods for synthesizing this compound primarily involve the direct esterification of the corresponding carboxylic acid or leveraging enzymatic catalysts to achieve the transformation under mild conditions.

Esterification Reactions of Hydroxycinnamic Acids

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating trans-3-hydroxycinnamic acid with an excess of methanol (B129727). tamu.edumasterorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. organic-chemistry.org

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, an excess of the alcohol reactant (methanol) is typically used. tamu.edumasterorganicchemistry.com Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. organic-chemistry.org While specific yields for this compound are not extensively reported, analogous Fischer esterification of trans-cinnamic acid with methanol using sulfuric acid has been optimized under microwave conditions to achieve yields as high as 97%. nsf.gov

Table 1: Catalysts and Conditions for Fischer Esterification of Cinnamic Acids

Carboxylic AcidAlcoholCatalystKey ConditionsReported Yield
trans-Cinnamic AcidMethanolConcentrated H₂SO₄Microwave, 110°C, 2 min97% nsf.gov
trans-Cinnamic AcidMethanolp-Toluenesulfonic acid (pTSA)Microwave, 110°C, 2 min91% nsf.gov
Generic Hydroxy AcidEthanolConcentrated H₂SO₄Reflux, 2 hours95% operachem.com
Hippuric AcidCyclohexanolp-Toluenesulfonic acid (p-TsOH)Reflux in Toluene with Dean-Stark trap, 30 hours96% operachem.com

The general mechanism involves several reversible steps:

Protonation of the carbonyl oxygen of 3-hydroxycinnamic acid.

Nucleophilic attack by methanol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final this compound and regenerate the acid catalyst. masterorganicchemistry.com

Biocatalytic Synthesis Approaches

Biocatalytic methods, employing enzymes as catalysts, offer a green and highly selective alternative to traditional chemical synthesis. mdpi.com Lipases are particularly effective for the esterification and transesterification of hydroxycinnamic acids due to their mild reaction conditions and high selectivity. google.commdpi.com

Immobilized lipase (B570770) B from Candida antarctica (often known by the trade name Novozym 435) is a highly effective biocatalyst for these reactions. researchgate.netresearchgate.net Research on the lipase-catalyzed transesterification of various hydroxycinnamates has shown that the position of the hydroxyl group on the phenyl ring significantly influences the reaction rate. The transesterification activity of C. antarctica lipase B was found to be highest for the meta-hydroxy substituted isomer (trans-3-hydroxycinnamate) compared to the para and ortho isomers. researchgate.net This makes biocatalysis a particularly promising route for the specific synthesis of this compound.

These reactions can be performed under solvent-free conditions, where the alcohol reactant also serves as the solvent. google.com Water removal, often achieved by applying a vacuum, is crucial to drive the equilibrium toward ester formation. google.com

Table 2: Relative Transesterification Activities of Candida antarctica Lipase B for Hydroxycinnamate Isomers

Substrate IsomerRelative Position of -OH GroupObserved Reactivity Order
3-Hydroxycinnamatemeta1st (Highest) researchgate.net
4-Hydroxycinnamatepara2nd researchgate.net
2-Hydroxycinnamateortho3rd (Lowest) researchgate.net

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines chemical and biocatalytic steps to create efficient, multi-step reaction sequences, often in a single pot. nih.gov This approach leverages the strengths of both methodologies—the broad applicability of chemical reactions and the high selectivity of enzymatic catalysis.

A potential chemoenzymatic route to a derivative of this compound could involve a chemical modification of the starting material, followed by an enzymatic esterification. For example, a chemical process like catalytic hydrogenation could be used to saturate the double bond of trans-3-hydroxycinnamic acid, followed by a lipase-catalyzed esterification with methanol. nih.gov Such tandem sequences performed in aqueous micellar media demonstrate the feasibility of combining different catalytic systems in one pot, thereby reducing waste and simplifying purification procedures. nih.gov

Novel Synthetic Methodologies for this compound Production

Recent advancements in synthetic chemistry have led to novel methodologies that offer improved efficiency, selectivity, and sustainability for the production of compounds like this compound.

Stereoselective Synthesis

Achieving high stereoselectivity is crucial in organic synthesis to produce the desired isomer exclusively. For this compound, ensuring the trans (or E) configuration of the double bond is paramount. Novel methods like visible-light photoredox catalysis represent a modern approach to stereoselective synthesis. nih.gov

One such method has been successfully used for the highly stereoselective synthesis of (E)-p-coumaric acid, a positional isomer of 3-hydroxycinnamic acid. nih.gov This reaction uses visible light as a clean energy source to drive the reaction, offering a sustainable alternative to traditional methods. nih.gov While this specific example produces the carboxylic acid, the principles of photoredox catalysis could be adapted for the direct stereoselective synthesis of the corresponding methyl ester. Another advanced technique involves the decarboxylative stereospecific epoxidation of trans-cinnamic acids using visible light, which underscores the utility of photochemistry in preserving the stereointegrity of the trans-alkene backbone during functionalization. nih.gov

Continuous Flow and Reactor Design

Continuous flow chemistry has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comnih.gov The use of microreactors or packed-bed reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.gov

This technology is particularly well-suited for biocatalytic processes. The enzymatic synthesis of cinnamamides from methyl cinnamates has been efficiently performed in a continuous-flow microreactor using immobilized lipase (Lipozyme® TL IM). mdpi.com In this setup, solutions of the methyl cinnamate (B1238496) derivative and the amine were continuously pumped through a heated reactor filled with the immobilized enzyme. mdpi.com This approach resulted in a significantly higher space-time yield compared to batch reactors, highlighting the efficiency of continuous flow systems. mdpi.com

A similar design could be readily adapted for the lipase-catalyzed synthesis of this compound, either through direct esterification of the acid or transesterification from another ester. The ability to reuse the immobilized enzyme for multiple cycles in a flow system further enhances the economic and environmental benefits of this methodology. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow for Enzymatic Synthesis

ParameterBatch ReactorContinuous-Flow Microreactor
Reaction TimeLong (e.g., ~24 hours) mdpi.comShort (e.g., ~40 minutes residence time) mdpi.com
Process ControlLess preciseHigh precision over temperature, flow rate mdpi.com
Heat & Mass TransferOften limitedExcellent due to high surface-area-to-volume ratio nih.gov
Space-Time YieldLowerSignificantly higher mdpi.com
ScalabilityChallengingMore straightforward (scaling-out) nih.gov

Chemical Modifications and Analog Synthesis of this compound

The chemical architecture of this compound allows for numerous modifications to generate novel derivatives. These modifications are generally aimed at altering the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its activity in various systems. Key strategies involve reactions targeting the phenolic hydroxyl group, the ester functionality, and the aromatic ring.

Structural Elaboration Strategies for Derivatives

The generation of derivatives from this compound is primarily achieved through the modification of its key functional groups. Common derivatization approaches for hydroxycinnamic acids (HCAs) and their esters include conversion into a variety of other esters and amides to introduce new functionalities. nih.gov

One major strategy involves the amidation of the carboxyl group. This typically requires initial hydrolysis of the methyl ester to the corresponding carboxylic acid (3-hydroxycinnamic acid), followed by coupling with an amine. This coupling can be facilitated by reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT). nih.gov This method has been successfully used for related compounds like p-coumaric, caffeic, and ferulic acids to produce amides with biogenic amines (e.g., serotonin, dopamine, tyramine). nih.gov

Another common elaboration is transesterification or re-esterification after hydrolysis. The free carboxylic acid can be reacted with different alcohols to yield a range of ester derivatives with varying alkyl or aryl side chains. nih.gov Enzymatic approaches, for instance using lipases, can also catalyze the aminolysis of methyl cinnamate derivatives to produce cinnamamides efficiently. mdpi.com

Modification of the phenolic hydroxyl group is another key strategy. This can be achieved through reactions like O-alkylation or O-acylation to form ethers and esters, respectively. These modifications can significantly alter the compound's polarity and its potential as a hydrogen bond donor.

The table below summarizes common structural elaboration strategies applicable to this compound, based on established methods for hydroxycinnamic acids.

Functional Group Reaction Type Reagents/Method Resulting Derivative
Carboxyl (after hydrolysis)AmidationEDC, HOBT, AmineAmide
Carboxyl (after hydrolysis)EsterificationAlcohol, Acid CatalystEster
Methyl EsterAminolysisAmine, Lipase CatalystAmide
Phenolic HydroxylO-AlkylationAlkyl Halide, BaseEther
Phenolic HydroxylO-AcylationAcyl Chloride, BasePhenolic Ester

Regioselective Functionalization Techniques

Regioselectivity is crucial when performing chemical modifications on a polyfunctional molecule like this compound to ensure that reactions occur at the desired site. The primary challenge lies in differentiating the reactivity of the phenolic hydroxyl group and the methyl ester. Protecting group chemistry is the most common approach to achieve this control.

For reactions targeting the carboxyl group (e.g., conversion to an amide or a different ester), the phenolic hydroxyl group often needs to be protected to prevent it from reacting with the coupling agents or acylating agents. A common strategy is the acetylation of the hydroxyl group to form an acetate (B1210297) ester. nih.gov This protecting group is stable under the conditions required for activating the carboxyl group (e.g., conversion to an acid chloride) and subsequent reaction with a nucleophile. After the desired modification at the carboxyl end is complete, the acetyl group can be easily removed through deacetylation to restore the phenolic hydroxyl. nih.gov

An alternative green chemistry approach involves the use of an alkyl chloroformate, which reacts with both the carboxylic acid and the phenolic hydroxyl group. The phenol (B47542) is protected as a carbonate, allowing the mixed anhydride (B1165640) at the carboxyl position to react selectively with nucleophiles like amines or amino acids. researchgate.net

The table below outlines key regioselective functionalization techniques.

Target Site Protecting Group for -OH Reaction Deprotection Method
Carboxyl GroupAcetylAmidation/Esterification via Acid ChlorideBase or Acid Hydrolysis
Carboxyl GroupCarbonate (from Alkyl Chloroformate)Acylation via Mixed AnhydrideMild Base (e.g., NH4OH in methanol) researchgate.net

Furthermore, functionalization of the aromatic ring is governed by the directing effects of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the propenoate side chain is a deactivating meta-director. This complex interplay dictates the position of electrophilic aromatic substitution reactions, such as nitration or halogenation, leading to specific regioisomers. For instance, nitration of similar phenolic structures often yields a mixture of products where the nitro group is directed to positions ortho or para to the hydroxyl group. researchgate.net

Preparation of Isomeric Forms and Analogues

The synthesis of isomers and analogues of this compound is essential for structure-activity relationship studies. This involves preparing the geometric isomer (cis- form) and positional isomers where the hydroxyl group is at a different position on the aromatic ring.

Geometric Isomers: The trans- isomer is generally the more thermodynamically stable form and is typically produced in standard syntheses like the Knoevenagel or Perkin reactions. The corresponding cis- isomer, Methyl cis-3-Hydroxycinnamate, can be prepared, most commonly through photochemical isomerization of the trans- isomer. This process involves exposing a solution of the trans- compound to UV light, which promotes the rotation around the carbon-carbon double bond, leading to a photostationary state containing a mixture of both cis and trans isomers that can then be separated chromatographically.

Positional Isomers (Analogues): The primary analogues are the ortho- and para- hydroxy isomers.

Methyl trans-4-Hydroxycinnamate (Methyl p-coumarate): This is a widely studied natural product. nih.gov Its synthesis follows the same general routes as the 3-hydroxy isomer, typically starting from 4-hydroxybenzaldehyde.

Methyl trans-2-Hydroxycinnamate (Methyl o-coumarate): This isomer is synthesized from 2-hydroxybenzaldehyde.

The fundamental synthesis of these hydroxycinnamate scaffolds often utilizes condensation reactions. The Knoevenagel condensation, for example, involves the reaction of a substituted benzaldehyde (B42025) (e.g., 3-hydroxybenzaldehyde) with malonic acid or its esters to form the cinnamic acid derivative. nih.gov Subsequent esterification with methanol in the presence of an acid catalyst, such as sulfuric acid, yields the desired methyl ester. nsf.gov

The table below lists key isomers and analogues and their synthetic precursors.

Compound Name Isomer/Analogue Type Key Synthetic Precursor
Methyl cis-3-HydroxycinnamateGeometric IsomerThis compound
Methyl trans-4-HydroxycinnamatePositional Isomer4-Hydroxybenzaldehyde
Methyl trans-2-HydroxycinnamatePositional Isomer2-Hydroxybenzaldehyde

Natural Occurrence and Biosynthetic Pathways of Methyl Trans 3 Hydroxycinnamate

Identification in Biological Sources

Methyl trans-3-hydroxycinnamate, a derivative of hydroxycinnamic acid, is a naturally occurring phenolic compound found in various plant species. While its presence is not as ubiquitous as some other hydroxycinnamates like ferulic or p-coumaric acid, it has been identified in specific plant tissues. For instance, studies on the invasive silver wattle (Acacia dealbata) have identified methyl cinnamate (B1238496) in the methanolic extracts of its flowers. researchgate.net This compound, along with methyl anisate, was investigated for its phytotoxic effects, suggesting its role in the plant's allelopathic properties. researchgate.net

Hydroxycinnamic acids and their derivatives are generally present in significant quantities in the cell walls of plants. mdpi.comencyclopedia.pub They are major dietary sources of phenolic compounds and can be found in fruits, cereal grains, legumes, vegetables, and beverages like tea and coffee. nih.gov While specific data on the widespread occurrence of this compound is limited, the foundational hydroxycinnamic acids are prevalent across the plant kingdom, accumulating in various organs, sometimes at high concentrations, particularly in tissues that have been injured. frontiersin.orgnih.gov

Table 1: Documented Occurrence of Methyl Cinnamate in Plant Species

Plant SpeciesTissueReference
Acacia dealbata (Silver Wattle)Flowers researchgate.net

The biosynthesis of hydroxycinnamates, the precursors to this compound, primarily occurs in the cytosol and/or the endoplasmic reticulum. mdpi.com These compounds are then transported to various subcellular locations. Hydroxycinnamic acid amides (HCAAs), which are related derivatives, are synthesized in the cytosol and can be channeled into the cell wall. mdpi.com They may also be secreted into the apoplast, the space outside the cell membrane, through the action of specific transporters. frontiersin.orgnih.gov

Enzymes involved in the phenylpropanoid pathway, which is responsible for synthesizing these compounds, have been localized to different cellular compartments. For example, 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), an enzyme in a related pathway, is found in the endoplasmic reticulum (ER) and in vesicle-like structures within the cytoplasm and central vacuole. nih.gov The enzymes that produce alkyl hydroxycinnamates, another class of derivatives, are also located in the cytosol and/or the endoplasmic reticulum. mdpi.com Lignin (B12514952) biosynthesis, which utilizes hydroxycinnamate precursors, takes place in the cytosol, with the final polymerization occurring in the apoplast. frontiersin.org The localization of these biosynthetic pathways suggests that this compound and its precursors are synthesized in the cytoplasm and can be transported to the cell wall and other extracellular spaces.

Biosynthetic Precursors and Pathways

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. nih.govfrontiersin.org This pathway begins with the amino acid phenylalanine. mdpi.comrsc.org

The key steps and enzymes involved are:

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of phenylalanine to produce trans-cinnamic acid. rsc.orgnih.gov

Cinnamate-4-Hydroxylase (C4H): This enzyme hydroxylates trans-cinnamic acid to form p-coumaric acid (4-hydroxycinnamic acid). nih.govmdpi.com

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. nih.govwikipedia.org

From p-coumaroyl-CoA, the pathway can diverge to produce various hydroxycinnamic acids. To form the 3-hydroxy structure characteristic of this compound, further enzymatic steps are required. The hydroxylation at the 3-position is typically catalyzed by p-Coumarate 3-hydroxylase (C3H) , which converts p-coumaroyl shikimate/quinate to caffeoyl-CoA intermediates. mdpi.com Another enzyme, Caffeic acid O-methyltransferase (COMT) , is involved in the methylation of the hydroxyl group at the 3-position to form ferulic acid from caffeic acid. nih.govmdpi.com While the direct methylation of the carboxylic acid group of 3-hydroxycinnamic acid to form this compound is not explicitly detailed in the provided search results, the formation of the 3-hydroxycinnamic acid backbone is a clear product of the phenylpropanoid pathway.

Table 2: Key Enzymes of the Phenylpropanoid Pathway Leading to Hydroxycinnamic Acid Precursors

EnzymeAbbreviationFunctionReference(s)
Phenylalanine Ammonia-LyasePALConverts phenylalanine to trans-cinnamic acid. rsc.orgnih.gov
Cinnamate-4-HydroxylaseC4HHydroxylates trans-cinnamic acid to p-coumaric acid. nih.govmdpi.com
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. nih.govwikipedia.org
p-Coumarate 3-hydroxylaseC3HHydroxylates p-coumaroyl esters to form caffeoyl esters. mdpi.com
Caffeic acid O-methyltransferaseCOMTMethylates caffeic acid to ferulic acid. nih.govmdpi.com

Hydroxycinnamic acid amides (HCAAs) are formed through the conjugation of hydroxycinnamic acids with polyamines or other amines. frontiersin.orgnih.govresearchgate.net This pathway represents a significant branch of the phenylpropanoid pathway. frontiersin.orgnih.govmdpi.com The formation of HCAAs involves the condensation of a hydroxycinnamoyl-CoA thioester with an amine, a reaction catalyzed by enzymes such as hydroxycinnamoyl-CoA:tyramine N-hydroxycinnamoyltransferase (THT) . frontiersin.org Although this compound is an ester and not an amide, the HCAA pathways are relevant as they utilize the same pool of hydroxycinnamic acid precursors. The existence of these pathways highlights the metabolic plasticity of plants in modifying the basic hydroxycinnamic acid structure to create a diverse range of compounds.

Plants can modify hydroxycinnamic acids through various biotransformation reactions, including glycosylation and esterification. Plant cell cultures of Eucalyptus perriniana have been shown to convert cinnamic acid and p-coumaric acid into their respective glucose esters and other hydroxylated and glycosylated derivatives. nih.gov For instance, when fed with p-coumaric acid, the cells produced not only its glucose ester but also caffeic acid and its glucoside. nih.gov This demonstrates the capability of plant cells to hydroxylate the cinnamic acid ring structure.

The formation of methyl esters of hydroxycinnamic acids is another example of such biotransformation. While the specific enzyme responsible for the methylation of the carboxylic acid group of trans-3-hydroxycinnamic acid to form its methyl ester is not explicitly identified in the provided search results, the synthesis of other hydroxycinnamic acid esters, such as those with amino acids, has been achieved through condensation reactions. mdpi.comencyclopedia.pub This suggests that enzymatic mechanisms for the esterification of the carboxyl group of hydroxycinnamic acids are present in plants.

Ecological and Chemotaxonomic Significance of Natural this compound

The significance of this compound in nature can be understood by examining the established roles of its chemical class, the hydroxycinnamic acids (HCAs), and their derivatives.

Ecological Significance

HCAs and their esters are pivotal secondary metabolites that mediate a plant's interaction with its environment. Their ecological functions are diverse and crucial for plant survival and fitness.

Defense Against Pathogens and Herbivores: Plants synthesize and accumulate phenolic compounds, including HCAs, in response to attacks by fungi, bacteria, viruses, and herbivores. nih.govfrontiersin.org These compounds can act as direct antimicrobial or anti-feedant agents. frontiersin.org For instance, HCAs can inhibit the growth of pathogenic fungi and damage the cell membranes of bacteria. frontiersin.org Furthermore, they can be incorporated into the plant cell wall, creating a stronger physical barrier that resists degradation by microbial enzymes. frontiersin.org

Response to Abiotic Stress: The phenylpropanoid pathway is strongly activated under conditions of environmental stress, such as high salinity, drought, and extreme temperatures. mdpi.com The resulting accumulation of HCAs and their derivatives helps the plant mitigate oxidative damage caused by these stressors. mdpi.com For example, a study on Amaranthus tricolor showed a marked increase in various HCAs, including m-coumaric acid, in response to salinity stress. mdpi.com

Allelopathy: Some plant-produced compounds can influence the growth of neighboring plants, a phenomenon known as allelopathy. A related compound, methyl cinnamate, identified in the invasive silver wattle (Acacia dealbata), has demonstrated significant phytotoxic effects, inhibiting the growth of other plant species like lettuce and ryegrass. researchgate.net This suggests that this compound could potentially possess similar allelopathic properties, playing a role in inter-plant competition.

Structural Support: As products of the phenylpropanoid pathway, HCAs are precursors to lignin, a complex polymer that provides structural rigidity to plant cell walls. mdpi.comresearchgate.net The esterification of phenolic acids can increase the attachment sites for lignin, indicating that esters like this compound may play an integral role in the lignification process, which is itself a response to both developmental cues and stress. mdpi.com

Chemotaxonomic Significance

Chemotaxonomy is the classification of organisms based on their chemical constituents. The profile of secondary metabolites, such as HCAs, can serve as a chemical fingerprint that is unique to a particular species, genus, or family.

The presence, absence, or relative concentration of specific compounds like this compound can be a valuable taxonomic marker. While many HCAs are widespread, their specific derivatives and concentrations can vary significantly between even closely related species. For instance, distinct differences in the content of the HCA derivative 3,4-dimethoxycinnamic acid have been observed between Coffea canephora and Coffea arabica, two major coffee species. encyclopedia.pub

Therefore, the analysis of this compound, as part of the complete HCA profile of a plant, could provide valuable data for resolving taxonomic relationships, authenticating plant materials, and understanding the evolutionary diversification of chemical defenses in the plant kingdom.

Table 2: List of Mentioned Chemical Compounds

Compound Name Chemical Class
This compound Hydroxycinnamic Acid Ester
trans-3-Hydroxycinnamic acid (m-Coumaric acid) Hydroxycinnamic Acid
p-Coumaric acid Hydroxycinnamic Acid
Caffeic acid Hydroxycinnamic Acid
Ferulic acid Hydroxycinnamic Acid
Sinapic acid Hydroxycinnamic Acid
3,4-dimethoxycinnamic acid Hydroxycinnamic Acid Derivative
Phenylalanine Amino Acid
trans-Cinnamic acid Cinnamic Acid
Methyl cinnamate Cinnamate Ester

Mechanistic Investigations of Methyl Trans 3 Hydroxycinnamate at Molecular and Cellular Levels

In Vitro Enzyme Modulation Studies

Detailed in vitro studies focusing specifically on the direct modulation of enzyme kinetics, activation, and binding by methyl trans-3-hydroxycinnamate are limited in the currently available scientific literature. While the broader class of hydroxycinnamic acids and their derivatives are known to interact with various enzymes, specific data for the trans-3-hydroxy methyl ester form remains a field for future investigation. nih.govfrontiersin.orgmdpi.com

Enzyme Inhibition Kinetics and Specificity

There is a lack of specific research detailing the enzyme inhibition kinetics and specificity of this compound. Studies on related but distinct compounds, such as methyl p-hydroxycinnamate (the para-isomer), have shown inhibitory activity against enzymes like carbonic anhydrase. bindingdb.orgbindingdb.org However, these findings cannot be directly extrapolated to this compound.

Enzyme Activation Mechanisms

Currently, there are no specific studies available that elucidate the mechanisms of enzyme activation by this compound.

Binding Site Analysis via Spectroscopic Techniques

Direct analysis of the binding sites of this compound to specific enzymes using spectroscopic methods has not been reported in the reviewed literature. While techniques such as molecular docking have been used to predict the binding of related compounds to proteins involved in apoptosis, experimental validation for this compound is not available. researchgate.netresearchgate.net

Cellular Pathway Elucidation in Model Systems (e.g., cell cultures, non-mammalian organisms)

Research into the effects of this compound on cellular pathways has primarily been conducted in cancer cell line models, where it has been shown to influence cell viability and apoptosis. researchgate.net

Gene Expression Modulation in Cell Cultures

Studies have indicated that this compound possesses antiproliferative and apoptotic effects in cancer cells, suggesting a modulation of genes that regulate cell cycle and programmed cell death. researchgate.net

One study systematically investigated a series of hydroxycinnamic acid derivatives, including methyl 3-hydroxycinnamate (referred to as KS-2), for their effects on acute myeloid leukemia (AML) cell lines, KG-1a and HL60. In these cell cultures, methyl 3-hydroxycinnamate demonstrated an ability to reduce the number of viable cells in a concentration-dependent manner. However, unlike its para-isomer (methyl 4-hydroxycinnamate), it did not exhibit a synergistic cytotoxic effect when combined with carnosic acid. This suggests that the position of the hydroxyl group on the phenolic ring is critical for this specific synergistic interaction. nih.gov

The antiproliferative activity of methyl 3-hydroxycinnamate (KS-2) on KG-1a cells after 72 hours of treatment is detailed in the table below.

CompoundConcentration (µM)Viable Cells (% of Control)
Methyl 3-hydroxycinnamate (KS-2)5~85%
Methyl 3-hydroxycinnamate (KS-2)10~75%
Methyl 3-hydroxycinnamate (KS-2)25~50%

These findings imply that this compound can influence cellular pathways related to cell survival and proliferation in cancer cells, although the precise gene expression changes have not been fully elucidated. The modulation of these pathways likely contributes to the observed reduction in cancer cell viability.

Protein-Protein Interaction Analysis

There is currently no available research that specifically analyzes the modulation of protein-protein interactions by this compound. While computational molecular docking studies have been performed on compounds found in Clinacanthus nutans extract, which includes this compound, to predict interactions with apoptosis-related proteins, these are theoretical models. researchgate.netresearchgate.net Experimental validation of these predicted interactions for this compound is needed to confirm its role in modulating protein-protein networks.

Intracellular Signaling Cascade Perturbations (e.g., Akt phosphorylation)

Research into the methyl ester of hydroxycinnamic acid, specifically methyl p-hydroxycinnamate, has shed light on its influence on intracellular signaling, particularly the Akt signaling pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, methyl p-hydroxycinnamate has been shown to significantly increase the phosphorylation of Akt in a concentration-dependent manner. biomolther.orgnih.gov This activation of the Akt signaling pathway is considered a key mechanism behind its anti-inflammatory effects. biomolther.orgnih.gov The study demonstrated that the use of wortmannin, a PI3K inhibitor, abolished the methyl p-hydroxycinnamate-induced phosphorylation of Akt, confirming the pathway's role. biomolther.orgnih.gov

Furthermore, this compound was found to suppress LPS-induced inflammatory responses by inhibiting the degradation of IκB, which is crucial for keeping NF-κB in the cytoplasm and thereby preventing the transcription of pro-inflammatory genes. biomolther.orgnih.gov The suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines such as IL-1β and TNF-α, is linked to this Akt-mediated pathway. biomolther.org While the activation of Akt is a significant finding, it has been noted that inhibition of the PI3K/Akt pathway did not entirely reverse the suppression of iNOS and COX-2 expression, suggesting that other signaling pathways may also be involved in the anti-inflammatory properties of methyl p-hydroxycinnamate. researchgate.netsemanticscholar.org

In a different context, studies on botanical compounds for enhancing cellular health have shown that methyl p-hydroxycinnamate can significantly activate AMPK, a key regulator of energy homeostasis, in normal and premature aging fibroblasts. nih.gov

Oxidative Stress Response Mechanisms in Cellular Models (e.g., radical scavenging potential)

This compound and its isomers are derivatives of hydroxycinnamic acids, which are recognized for their antioxidant properties. ccsenet.orgipp.pt The antioxidant capacity of these compounds is largely attributed to their chemical structure, which allows them to act as radical scavengers. ipp.ptmdpi.com They can donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical. ipp.ptmdpi.com

The radical scavenging potential of hydroxycinnamic acid derivatives has been demonstrated in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ipp.ptmdpi.com The antioxidant activity is influenced by the molecular structure, including the substitution pattern on the phenyl ring. mdpi.com

In cellular models, the response to oxidative stress involves complex mechanisms. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can damage cellular components like DNA, proteins, and lipids. csic.esmdpi.com Cells possess natural defense mechanisms to counteract this damage. csic.es Dietary antioxidants are believed to play a protective role against oxidative stress-induced damage. csic.es While the direct radical scavenging activity of this compound contributes to its antioxidant effect, its influence on cellular antioxidant defense systems is also a crucial aspect of its mechanism. nih.gov These compounds can modulate the expression of antioxidant genes and help maintain cellular redox homeostasis. nih.gov

Cellular Homeostasis Regulation in Model Systems

This compound and related compounds have been investigated for their role in regulating cellular homeostasis, particularly in the context of aging and disease. In a study using normal and premature aging fibroblasts (HGPS), methyl p-hydroxycinnamate was identified as one of several botanical compounds that could improve cellular health. nih.gov It was shown to significantly activate AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status that plays a key role in maintaining cellular homeostasis. nih.gov

The study also highlighted the ability of these compounds to inhibit the JAK/STAT signaling pathway, which is often overactivated during cellular aging and contributes to inflammation. nih.gov By modulating these pathways, methyl p-hydroxycinnamate can help to reduce senescence markers, improve cell proliferation, and enhance autophagy without causing toxicity. nih.gov

The regulation of cellular homeostasis by hydroxycinnamic acid derivatives is also linked to their antioxidant properties. By mitigating oxidative stress, these compounds help to protect cellular components from damage and maintain a stable intracellular environment. mdpi.com The ability to influence key signaling pathways involved in inflammation and energy metabolism further underscores their potential to support cellular homeostasis. nih.gov

Receptor-Ligand Interaction Studies (In Vitro Binding Assays)

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology and drug discovery. nih.gov Receptor-ligand binding assays are essential tools for screening and characterizing these interactions. nih.gov These assays can be performed using various technologies, including both radioactive and non-radioactive methods. nih.gov

While specific in vitro binding assay data for this compound is not extensively detailed in the provided context, the principles of these assays are well-established. Radioligand binding assays, for example, have been traditionally used to determine the affinity of ligands for receptors. mdpi.com More modern techniques, such as those based on fluorescence, offer non-radioactive alternatives for high-throughput screening. nih.gov

For instance, a universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay has been developed to characterize the binding of ligands to these receptors. researchgate.net Such assays allow for the determination of binding affinities (Kd values) and kinetic parameters. researchgate.net In the context of hydroxycinnamic acid derivatives, a study on methyl p-hydroxycinnamate showed its binding to human carbonic anhydrase I with a Ki of 780 nM in an enzyme inhibition assay. bindingdb.org This indicates a direct interaction with a specific protein target.

Biophysical Characterization of Molecular Interactions

Understanding the molecular interactions of compounds like this compound requires biophysical techniques that can probe these interactions at a detailed level. While specific biophysical characterization data for this compound is limited in the provided results, the principles of these methods are broadly applicable.

Techniques such as time-resolved infrared (TRIR) spectroscopy have been used to study the photochemical uncaging dynamics of related o-hydroxycinnamic compounds. researchgate.net This method allows for the identification of transient intermediate species and provides insights into reaction mechanisms and kinetics. researchgate.net

Computational methods, such as density functional theory (DFT), have been employed to investigate the mechanism of lignin (B12514952) depolymerization to produce methyl p-hydroxycinnamate. frontiersin.org These theoretical studies can reveal reaction pathways and energy barriers, providing a molecular-level understanding of the chemical transformations involved. frontiersin.org

The interaction of hydroxycinnamic acid derivatives with other molecules, such as in synergistic combinations for therapeutic effects, can also be studied using biophysical and computational approaches. For example, the synergy between methyl 4-hydroxycinnamate and carnosic acid in acute myeloid leukemia cells has been linked to their ability to form stable complexes, which can be investigated through molecular modeling. mdpi.com

Mechanistic Basis of Antiproliferative and Apoptosis Effects in Cancer Cell Lines

This compound and its related compounds have demonstrated antiproliferative and apoptosis-inducing effects in various cancer cell lines. researchgate.netresearchgate.net The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular processes.

One of the proposed mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that hydroxycinnamic acid derivatives can trigger apoptosis in cancer cells. researchgate.netresearchgate.net For example, in acute myeloid leukemia (AML) cells, certain hydroxycinnamic acid derivatives, in combination with other compounds, have been shown to induce massive calcium-dependent apoptosis. researchgate.net This suggests that the disruption of intracellular calcium homeostasis is a key event in the apoptotic process induced by these compounds. researchgate.net

Furthermore, these compounds can affect cell proliferation by inducing cell cycle arrest. nih.gov The antiproliferative action of hydroxycinnamic acids has been observed in a dose- and time-dependent manner in human breast cancer cells. ccsenet.org In colorectal cancer cell lines, p-coumaric acid, a related compound, has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL and promote the release of cytochrome c from mitochondria, leading to caspase-dependent apoptosis. nih.gov

The antiproliferative effects are also linked to the antioxidant properties of these compounds, which can modulate the cellular redox environment and influence signaling pathways that control cell growth and survival. ccsenet.org Extracts containing this compound have shown antiproliferative effects on human cancer cell lines, with the activity being dependent on the dose and duration of treatment. nih.govmdpi.com

Interactive Data Tables

Table 1: Antiproliferative Activity of Clinacanthus nutans Extracts Containing this compound

Extract/FractionCancer Cell LineNormal Cell LineIC50 (µg/mL) - Cancer CellsIC50 (µg/mL) - Normal CellsSelectivity Index (SI)
CN-DcmMCF7MCF 10A74.38 ± 0.19 (48h)-1.48
CN-DcmMCF7MCF 10A65.95 ± 0.14 (72h)--
CN-HexMCF7MCF 10A-40.43 ± 1.70<1
CN-ChlMCF7MCF 10A-57.55 ± 0.38<1
CN-AquMCF7MCF 10A-160.40 ± 0.52<1
CN-CrdMCF7MCF 10A-53.15 ± 0.23<1
CN-ButMCF7MCF 10A111.50 ± 0.2086.50 ± 1.06>1
Data derived from studies on Clinacanthus nutans extracts which identified this compound as a component. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Methyl Trans 3 Hydroxycinnamate Analogues

Design and Synthesis of Methyl trans-3-Hydroxycinnamate Derivatives for SAR Analysis

The design and synthesis of derivatives of this compound are pivotal for conducting comprehensive Structure-Activity Relationship (SAR) analyses. These studies involve the systematic modification of the parent molecule to understand how different functional groups and structural features influence its biological activity. The synthesis of these analogues is often achieved through established chemical reactions such as Fischer esterification, Wittig reactions, Heck coupling, or Knoevenagel condensation. mdpi.combeilstein-journals.org

For instance, a common approach involves the esterification of various substituted cinnamic acids with different alcohols to produce a library of cinnamate (B1238496) esters. plos.orgtjpr.orgresearchgate.net This allows for the investigation of the impact of both the ester group and substituents on the aromatic ring. The synthesis process typically begins with commercially available starting materials, such as substituted benzaldehydes, which undergo condensation reactions to form the cinnamic acid backbone. mdpi.com Subsequent esterification or amidation reactions introduce further diversity. mdpi.combeilstein-journals.org

The structural integrity and configuration of the synthesized compounds are rigorously confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS). plos.orgjst.go.jp The E-configuration (trans) of the carbon-carbon double bond is a characteristic feature, often confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum, which is typically around 16 Hz. plos.org

A variety of derivatives can be designed to probe specific structural features. These include:

Positional isomers to study the effect of hydroxyl group placement on the aromatic ring (ortho, meta, para). nih.govresearchgate.net

Analogues with varying numbers of hydroxyl groups to determine their contribution to activity. nih.govresearchgate.net

Esters with different alkyl or aryl groups to assess the influence of the ester moiety's size and lipophilicity. plos.orgscielo.br

Derivatives with diverse substituents on the aromatic ring , such as methoxy (B1213986), nitro, or halogen groups. jst.go.jpresearchgate.net

Analogues where the carbon-carbon double bond is saturated to evaluate its importance. researchgate.net

These systematic modifications provide a robust platform for dissecting the structural requirements for biological activity.

Correlating Structural Modifications with In Vitro Biological Potency

The biological potency of this compound analogues is intricately linked to their chemical structure. SAR studies have revealed that modifications to the hydroxyl group, the ester moiety, the aromatic ring, and the carbon-carbon double bond can significantly alter their in vitro activity, which has been evaluated in various assays including antifungal, anticancer, and antioxidant tests. plos.orgnih.govcore.ac.uk

Influence of Hydroxyl Group Position and Number

The position and number of hydroxyl groups on the aromatic ring are critical determinants of the biological activity of cinnamic acid derivatives.

Position: Studies have shown that the placement of the hydroxyl group at the para-position of the phenolic ring is often crucial for enhanced biological activity, particularly in synergistic anticancer effects. nih.govresearchgate.net For instance, methyl 4-hydroxycinnamate demonstrated a synergistic effect in inducing cytotoxicity in acute myeloid leukemia (AML) cells, a property not observed with its ortho or meta isomers. nih.govresearchgate.net Conversely, for stimulating insulin (B600854) secretion, a hydroxyl group at the meta-position was found to be a key pharmacophore. mdpi.com The presence of an ortho-dihydroxy (catechol) group is frequently associated with significant antioxidant activity. core.ac.uk

Number: An increase in the number of hydroxyl groups on the aromatic ring generally enhances antioxidant properties. researchgate.net However, this is not a universal rule, as the presence of three hydroxyl groups does not always lead to improved activity. core.ac.uk In some cases, additional hydroxyl groups can interfere with specific biological activities. For example, the presence of other substituents on the phenolic ring, in addition to the para-hydroxyl group, was found to interfere with the synergistic anticancer capabilities of some derivatives. nih.gov Research on the antioxidant activity of cinnamic acid derivatives indicated that the antioxidant power of dihydroxycinnamic acids is stronger due to the potential for intramolecular hydrogen bonding in ortho-substituted compounds. nih.gov

The following table summarizes the influence of hydroxyl group modifications on biological activity based on various studies:

Modification Observed Effect on Biological Activity Reference Compound(s) Activity Assessed
para-Hydroxyl GroupEssential for synergistic anticancer activity. nih.govresearchgate.netMethyl 4-hydroxycinnamateAnticancer (AML cells)
meta-Hydroxyl GroupKey for stimulating insulin secretion. mdpi.com3-Hydroxycinnamic acidInsulin Secretion
ortho-Dihydroxy (Catechol)Significant for antioxidant activity. core.ac.ukCaffeic acidAntioxidant
Increased Number of -OH GroupsGenerally enhances antioxidant activity. researchgate.netCaffeic acid, 3,4,5-trihydroxycinnamic acidAntioxidant
Additional Hydroxyl GroupsCan interfere with synergistic anticancer activity. nih.govMethyl caffeateAnticancer (AML cells)

Impact of Esterification on Activity

Esterification of the carboxylic acid group in cinnamic acid derivatives plays a significant role in modulating their biological potency, primarily by altering their lipophilicity and interaction with biological targets.

The conversion of the carboxylic acid to a methyl ester has been identified as a critical structural requirement for synergistic anticancer activity in combination with other compounds. nih.govresearchgate.net Specifically, methyl 4-hydroxycinnamate was effective, whereas its corresponding free acid was not. nih.gov Esterification with different alkyl chains can also influence activity. For instance, in antitrypanosomal studies, esters with C4-C7 linear side chains showed potent activity. scielo.br Similarly, in antileishmanial studies, propyl and butyl cinnamates displayed notable activity. mdpi.com

However, the effect of esterification can be complex and context-dependent. While esterification generally increases lipophilicity, which can enhance activity in lipid-rich environments, it can also sometimes lead to a reduction in activity. core.ac.uk For example, some studies on antifungal activity have shown that the type of alkyl group in the ester moiety significantly influences the compound's effectiveness. plos.orgnih.gov

The table below illustrates the impact of esterification on the biological activity of cinnamate derivatives:

Ester Modification Observed Effect on Biological Activity Reference Compound(s) Activity Assessed
Methyl EsterificationEssential for synergistic anticancer activity. nih.govresearchgate.netMethyl 4-hydroxycinnamateAnticancer (AML cells)
C4-C7 Alkyl EstersPotent antitrypanosomal activity. scielo.brp-Coumarate and ferulate estersAntitrypanosomal
Propyl and Butyl EstersIncreased antileishmanial activity. mdpi.comPropyl cinnamate, Butyl cinnamateAntileishmanial
Various Alkyl EstersSignificant influence on antifungal activity. plos.orgEthyl cinnamates, t-butyl cinnamatesAntifungal

Role of Aromatic Ring Substituents

Substituents on the aromatic ring of this compound analogues profoundly affect their biological potency by altering the electronic properties and steric profile of the molecule.

The introduction of different groups can either enhance or diminish activity depending on the specific biological target. For example, in the context of acaricidal activity, the presence of an ortho- or meta-nitro (NO2) group on the benzene (B151609) ring significantly improved efficacy, whereas the introduction of a hydroxy, methoxy, acetoxy, bromo, or chloro group led to reduced activity. jst.go.jpresearchgate.net In contrast, for certain anticancer applications, a methoxy group at the meta-position of a para-hydroxylated cinnamate (as in methyl ferulate) was tolerated and retained synergistic activity, although the presence of additional hydroxyl groups was detrimental. nih.govresearchgate.net

Furthermore, studies on antifungal agents have shown that the substitution pattern of the phenyl ring has a significant influence on activity, with a complex interplay between the ring substituents and the alkyl group of the ester moiety. plos.orgnih.gov Some research has indicated that the introduction of bulky alkyl substituents into the aromatic ring can lead to a decrease in antifungal effect. researchgate.net

The following table provides examples of how aromatic ring substituents modulate biological activity:

Aromatic Ring Substituent Position Observed Effect on Biological Activity Reference Compound(s) Activity Assessed
Nitro (NO2)ortho, metaSignificant improvement in activity. jst.go.jpresearchgate.netEthyl o/m-nitrocinnamateAcaricidal
Hydroxy, Methoxy, Acetoxy, Bromo, Chloro-Reduced activity. jst.go.jpresearchgate.netSubstituted ethyl cinnamatesAcaricidal
Methoxymeta (with para-OH)Retained synergistic activity. nih.govresearchgate.netMethyl ferulateAnticancer (AML cells)
Bulky Alkyl Groups-Decrease in effect. researchgate.netSubstituted cinnamic acidsAntifungal

Significance of the Carbon-Carbon Double Bond

The carbon-carbon double bond in the acrylic acid side chain of this compound and its analogues is a key structural feature that often proves essential for their biological activity.

This unsaturated bond contributes to the planarity and rigidity of the molecule, which can be crucial for effective binding to biological targets. In studies on synergistic anticancer activity, the C7–C8 double bond was identified as a critical structural element. nih.govresearchgate.net Its removal or saturation often leads to a significant loss of potency. This feature is also considered vital for the antioxidant properties of hydroxycinnamic acids, as it allows for the stabilization of phenoxyl radicals through resonance. core.ac.uk

However, the importance of the double bond is not absolute across all biological activities. For instance, in the context of acaricidal activity against Psoroptes cuniculi, the carbon-carbon double bond in the acrylic ester moiety was found not to be essential for improving the activity of cinnamic acid esters. researchgate.net This suggests that for some biological targets, the flexibility of a saturated side chain might be tolerated or even beneficial.

The table below highlights the role of the carbon-carbon double bond in different biological contexts:

Structural Feature Observed Effect on Biological Activity Reference Compound(s) Activity Assessed
C=C Double Bond (Unsaturated)Critical for synergistic anticancer activity. nih.govresearchgate.netMethyl 4-hydroxycinnamateAnticancer (AML cells)
C=C Double Bond (Unsaturated)Vital for antioxidant activity. core.ac.ukHydroxycinnamic acidsAntioxidant
C=C Double Bond (Unsaturated vs. Saturated)Not essential for improving activity. researchgate.netCinnamic acid esters and dihydro-derivativesAcaricidal

Identification of Key Pharmacophores and Structural Features

Through extensive Structure-Activity Relationship (SAR) studies, key pharmacophores and structural features essential for the biological activity of this compound analogues have been identified. A pharmacophore represents the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target and elicit a response.

For many biological activities, the core phenylpropanoid structure (C6-C3) of cinnamic acid derivatives is fundamental. core.ac.uk Specific structural elements that consistently emerge as important include:

The Aromatic Ring: The presence and substitution pattern of the aromatic ring are crucial. The electronic properties conferred by substituents (electron-donating or electron-withdrawing) can significantly modulate activity. plos.orgnih.gov

The Hydroxyl Group(s): The number and, critically, the position of hydroxyl groups on the aromatic ring are key determinants of activity. An ortho-dihydroxy (catechol) moiety is a strong predictor of antioxidant capacity, while a para-hydroxyl group is often essential for other activities like synergistic anticancer effects. nih.govresearchgate.netcore.ac.uk

The Propenoic Acid Side Chain: This feature, particularly the unsaturated carbon-carbon double bond, contributes to the molecule's rigidity and electronic properties, which are often vital for activity. nih.govresearchgate.netcore.ac.uk

The Carboxyl Group/Ester Moiety: Modification of the carboxyl group, typically through esterification, is a critical factor. The nature of the ester's alkyl or aryl group can influence lipophilicity and steric interactions, thereby modulating potency. nih.govresearchgate.netscielo.br

For example, in the context of synergistic anticancer activity in AML cells, the key pharmacophore was identified as having a para-hydroxyl group on the phenolic ring, an intact carbon-carbon double bond, and a methyl-esterified carboxyl group. nih.govresearchgate.net For stimulating insulin secretion, the key pharmacophore was found to be a single hydroxyl group at the meta-position or a methoxy group at the para-position. mdpi.com

These findings underscore that while the general cinnamate scaffold is important, the specific arrangement and nature of its functional groups dictate the molecule's interaction with different biological systems, leading to a wide range of pharmacological effects.

Advanced Analytical Methodologies for the Characterization and Quantification of Methyl Trans 3 Hydroxycinnamate

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating Methyl trans-3-hydroxycinnamate from complex mixtures, a critical step for accurate quantification and structural elucidation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve high resolution and sensitivity. A typical approach employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. core.ac.uk

The mobile phase composition is a critical factor. A gradient elution is often preferred over isocratic elution to effectively separate a wide range of compounds with varying polarities. This typically involves a mixture of an aqueous solvent, often with a small percentage of acid like formic or acetic acid to improve peak shape and a polar organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The gradient profile, which dictates the change in solvent composition over time, is meticulously optimized to ensure complete separation of the target analyte from other components in the sample matrix. core.ac.uk

Column temperature is another parameter that can be adjusted to fine-tune the separation. core.ac.uk Detection is commonly performed using a UV detector set at the maximum absorbance wavelength of this compound, which is typically around 310-325 nm. nih.govd-nb.info For enhanced specificity and the ability to identify unknown compounds, a photodiode array (PDA) detector can be utilized to acquire the full UV spectrum of each eluting peak. core.ac.uk The flow rate of the mobile phase is also optimized to balance analysis time and separation efficiency. nih.govrsc.org

A study on the phenolic acid composition of rooibos infusions optimized an HPLC method that successfully separated 15 target analytes, including hydroxycinnamic acids, on a 1.8 µm C18 column. core.ac.uk The method utilized a gradient elution with a total analysis time of 50 minutes and the column was thermostatted at 37°C. core.ac.uk In another example, the analysis of phenolic acids in cereals was achieved with an optimized HPLC-UV method. diva-portal.org

Table 1: Representative HPLC Method Parameters for Phenolic Acid Analysis

ParameterValueReference
Column Reversed-phase C18 core.ac.uk
Mobile Phase A Water with 0.1% Formic Acid nih.gov
Mobile Phase B Acetonitrile or Methanol nih.gov
Elution Gradient core.ac.uk
Detection UV/PDA (310-325 nm) nih.govd-nb.info
Column Temperature 30-40 °C nih.govnih.gov
Flow Rate 0.3 - 1.0 mL/min nih.govrsc.org
Injection Volume 1 - 10 µL nih.govrsc.org

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds, including this compound, often after a derivatization step to increase volatility. researchgate.netresearchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. unizg.hr The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases.

For the analysis of phenolic compounds, capillary columns with stationary phases like polyethylene (B3416737) glycol or a mixture of phenyl and dimethylpolysiloxane are commonly used. unizg.hr The choice of column depends on the polarity of the analytes. The oven temperature program is a critical parameter that is optimized to achieve good separation of the compounds of interest. lipidmaps.orgfmach.it

GC is frequently coupled with a mass spectrometer (GC-MS), which provides both retention time data for identification and mass spectra for structural confirmation. researchgate.netresearchgate.net This combination is highly effective for identifying and quantifying compounds in complex mixtures. For instance, GC-MS analysis of a plant extract revealed the presence of this compound. researchgate.net The Kovats retention index, an experimental property determined by GC, for this compound on a standard non-polar column is 1690. nih.gov

Derivatization, such as silylation, is often employed to convert non-volatile compounds like phenolic acids into more volatile derivatives suitable for GC analysis. lipidmaps.org This process involves reacting the analyte with a silylating agent to replace active hydrogens with trimethylsilyl (B98337) groups. lipidmaps.org

Chiral Chromatography for Stereoisomer Separation

While this compound itself is not chiral, the principles of chiral chromatography are crucial for separating enantiomers of related chiral compounds. Chiral chromatography utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of a chiral analyte, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net

The development of a chiral separation method involves selecting an appropriate CSP and optimizing the mobile phase composition. researchgate.net Normal-phase chromatography, using a mixture of a non-polar solvent like n-hexane and a polar modifier like ethanol, is often employed. researchgate.net The resolution of the enantiomers is influenced by the type and concentration of the organic modifier, column temperature, and flow rate. researchgate.net For example, a CHIRALPAK® IC column, which has a cellulose tris(3,5-dichlorophenylcarbamate) selector, has been used for the separation of mandelic acid and its derivatives. researchgate.net

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. researchgate.netunizg.hrnih.govuea.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgbeilstein-journals.org

The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the molecule, including those of the aromatic ring, the vinyl group, and the methyl ester group. The coupling constants between adjacent protons can help to establish the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their electronic environment. rsc.org For instance, the carbonyl carbon of the ester group would appear at a characteristic downfield shift. beilstein-journals.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between protons and carbons, further aiding in the complete structural assignment.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Hydroxycinnamate Derivative

Carbon AtomChemical Shift (ppm)
C=O167.5
Aromatic C-O157.7
Aromatic CH114.4 - 130.8
Vinylic CH116.9, 142.5
Aromatic C136.8

Note: Data is for a trans-substituted cinnamic acid derivative and may vary slightly for this compound. Data obtained in DMSO-d6. rsc.org

Mass Spectrometry (MS) Techniques (e.g., HRMS, MS/MS, UPLC-QTOF/MSn)

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. d-nb.info

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. d-nb.info Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which can be used for structural confirmation and identification of isomers. d-nb.info

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) is a powerful combination that provides excellent chromatographic separation and high-resolution mass spectrometric data. nih.govnih.gov The QTOF instrument allows for accurate mass measurements of both precursor and product ions, facilitating the confident identification of compounds. nih.govnih.gov The MSn capability allows for multiple stages of fragmentation, providing even more detailed structural information. d-nb.info In the analysis of this compound, the molecular ion [M-H]⁻ would be observed in negative ion mode, and its fragmentation would yield characteristic product ions. nih.gov For example, a fragment ion corresponding to the loss of the methyl group (CH₃) could be observed. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental for the structural elucidation and characterization of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups within the this compound molecule. The IR spectrum reveals distinct absorption bands corresponding to specific vibrational modes. Key functional groups and their expected vibrational frequencies include the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), the carbon-carbon double bond of the vinyl group (C=C stretch), and aromatic ring vibrations. While a specific spectrum for this compound is noted in databases, detailed peak assignments can be inferred from analyses of closely related structures. For instance, analysis of similar hydroxycinnamate derivatives shows characteristic peaks for hydroxyl, carbonyl, and alkene groups. d-nb.infoajol.info

Typical IR Absorption Bands for Cinnamate (B1238496) Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H Stretch ~3382
Ester Carbonyl C=O Stretch ~1749-1697
Alkene C=C Stretch ~1603
Aromatic Ring C=C Stretch ~1600-1450

This table is representative of cinnamate structures based on available data for related compounds. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule, particularly the π-π* transitions of the conjugated system formed by the aromatic ring and the propenoate side chain. The position of the maximum absorbance (λmax) is characteristic of the chromophore. For hydroxycinnamic acid esters, the λmax is typically found in the UVA or UVB region of the electromagnetic spectrum. mdpi.com Studies on similar commercial chemical filters based on cinnamates show λmax values in different solvents to be around 317-318 nm. rsc.org The parent acid, m-coumaric acid, shows a significant absorption band below 320 nm. uea.ac.uk This indicates that this compound is a strong absorber of UV radiation.

Advanced Detection and Quantification in Complex Biological Matrices (e.g., plant extracts, fermentation broths)

The detection and quantification of this compound in complex biological matrices such as plant extracts and fermentation broths require sophisticated analytical techniques to overcome interference from other components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods for this purpose. nih.govmtoz-biolabs.com

Sample preparation is a critical first step, often involving liquid-liquid or solid-phase extraction to isolate phenolic compounds from the bulk matrix. For plant materials, extraction is commonly performed with solvents like methanol or ethanol, sometimes with the addition of acid to improve stability. nih.govphcogj.com For fermentation broths, pretreatment steps such as centrifugation and filtration are necessary to remove cells and particulate matter before extraction. mtoz-biolabs.commdpi.com

High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a standard method for quantification. phcogres.com The separation is typically achieved using a reversed-phase column (most commonly C18) with a gradient elution mobile phase. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous solvent (frequently acidified with formic or acetic acid to ensure the protonation of phenolic acids) and an organic solvent like acetonitrile or methanol. nih.govphcogres.com

Typical HPLC Parameters for Hydroxycinnamate Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile/methanol
Flow Rate 0.7 - 1.0 mL/min
Detection UV-Vis or DAD at a specific wavelength (e.g., 280 nm, 320 nm, or λmax)

| Analysis Time | Typically 20-50 minutes, depending on the complexity of the sample |

This table represents common parameters used in the analysis of hydroxycinnamates and related phenolic compounds. nih.govphcogres.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with a tandem mass spectrometer (MS/MS), offers superior selectivity and sensitivity. This is especially valuable for complex matrices like fermentation broths where co-eluting compounds can interfere with UV detection. mtoz-biolabs.commdpi.com Using techniques like Multiple Reaction Monitoring (MRM), the instrument can be set to detect a specific precursor-to-product ion transition, which is unique to the target analyte, thereby minimizing matrix effects and achieving low limits of detection. researchgate.net For instance, the analysis of hydroxycinnamate esters in wine has been successfully performed using direct injection with HPLC-MS/MS. researchgate.net

Quality Control and Purity Assessment Methodologies

Ensuring the identity, purity, and quality of this compound is critical for its use in research and other applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Chromatographic Methods , primarily HPLC and Gas Chromatography (GC), are central to purity assessment.

HPLC-UV/DAD: This is the standard method for determining the purity of a sample. By integrating the peak area of this compound and comparing it to the total area of all detected peaks in the chromatogram, a percentage purity can be calculated. This method effectively quantifies non-volatile or thermally unstable impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify and quantify volatile impurities. The sample is vaporized and separated on a capillary column, with the mass spectrometer providing definitive identification of the eluting compounds based on their mass spectra. nih.govtugraz.at The PubChem entry for this compound lists GC-MS data, indicating its utility in characterization. nih.gov

Spectroscopic Methods are used to confirm the chemical structure and identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's atomic connectivity, confirming that the correct isomer has been synthesized and is free from structural analogues. mdpi.com

Mass Spectrometry (MS): In addition to its coupling with GC or LC, standalone MS can confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 147 and a second highest at m/z 178, which corresponds to the molecular ion. nih.gov

Infrared (IR) Spectroscopy: As detailed in section 6.2.3, FTIR confirms the presence of the expected functional groups, serving as a fingerprint for the compound's identity. mdpi.com

A combination of these methods is typically presented in a Certificate of Analysis (CoA) to provide a comprehensive quality and purity profile of a given batch of this compound.

Computational Chemistry and Molecular Modeling Approaches in Methyl Trans 3 Hydroxycinnamate Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental for understanding the intrinsic properties of methyl trans-3-hydroxycinnamate, which are dictated by its electronic structure. These methods are used to predict molecular geometries, energies, and spectroscopic properties.

The initial step in most computational studies involves optimizing the ground state geometry of the molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the most stable three-dimensional arrangement of atoms. mdpi.com For cinnamates, this includes establishing the preferred conformations, such as the s-cis or s-trans arrangement around the C-C single bond of the propenoate side chain and the orientation of the hydroxyl group on the phenyl ring. For instance, studies on similar molecules like para-hydroxy methylcinnamate (p-HMC) have identified four stable conformers. mdpi.comacs.org The relative energies of these conformers are typically very close, often within a few hundred cm⁻¹, indicating that multiple conformations can coexist at room temperature. mdpi.com Calculations for methoxy (B1213986) methylcinnamates (MMC), which are structurally analogous to hydroxycinnamates, have also been performed to identify stable conformers and their relative energies. nii.ac.jpaip.org Geometry optimization is crucial as the resulting stable structure serves as the starting point for more complex calculations, including excited state analysis and molecular docking.

The interaction of this compound with UV light is of significant interest, particularly for applications like sunscreens. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to evaluate the energies of electronic excited states and to understand the photophysical and photochemical processes that occur after photoexcitation. mdpi.comaip.orgnih.gov

Research on related compounds such as para-hydroxy methylcinnamate and methoxy methylcinnamates has revealed complex excited-state dynamics. aip.orgnih.govresearchgate.net Upon absorbing a photon, the molecule is promoted from the ground state (S₀) to an excited singlet state (typically the S₁ (ππ*) state). From there, it can relax through several non-radiative decay pathways, including:

Internal Conversion (IC): A transition to a lower-energy excited state of the same multiplicity, such as the ¹nπ* state. mdpi.comnih.gov

Intersystem Crossing (ISC): A transition to a triplet state (e.g., ³ππ*). mdpi.comnih.gov

trans-cis Isomerization: Rotation around the C=C double bond, which is a key deactivation pathway for many cinnamate (B1238496) derivatives. nii.ac.jpaip.orgnii.ac.jp

Calculations help identify the minimum energy conical intersections (MECIs) between potential energy surfaces, which are points where these transitions are most likely to occur. ias.ac.in For example, in p-HMC, the major decay route from the S₁ state is proposed to be an intersystem crossing to the ³ππ* state, which is mediated by a ¹nπ* state. mdpi.comnih.gov The lifetime of the S₁ state is often very short, on the order of picoseconds. mdpi.com Quantum chemical calculations can also predict how factors like hydration might alter these decay pathways. aip.orgnii.ac.jp

ParameterMethodFinding for Related CinnamatesReference
S₁ (ππ) LifetimeTime-Resolved Spectroscopy & TD-DFT~2.5 picoseconds for s-cis p-HMC mdpi.com
Major Decay RouteTD-DFT[¹ππ → ¹nπ* → ³ππ* → S₀] pathway mdpi.comnih.gov
Isomerization Barrier (S₁)Quantum Chemical CalculationLow for p-MMC (~160 cm⁻¹), high for o- and m-MMC (~1000 cm⁻¹) aip.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and binding dynamics of molecules over time. MD simulations treat atoms as classical particles and use force fields to describe the potential energy of the system. tue.nlnih.gov

These simulations are valuable for understanding how this compound behaves in a biological environment, such as in solution or near a protein. They can reveal the flexibility of the molecule, the stability of different conformers, and the role of solvent molecules in mediating interactions. nih.gov In the context of ligand binding, MD simulations can assess the stability of a docked pose within an enzyme's active site. researchgate.netmdpi.com By running a simulation for several nanoseconds, researchers can observe whether the ligand remains in its predicted binding orientation or if it shifts to a different, more stable position. researchgate.netemerging-researchers.org This provides a more dynamic and realistic view of the protein-ligand complex compared to static docking models. mdpi.com

In Silico Prediction of Molecular Interactions (e.g., enzyme active site docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. researchgate.netnih.gov This method is crucial for identifying potential biological targets for this compound and for understanding the specific molecular interactions that stabilize the complex. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, such as hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

Studies have docked various methyl hydroxycinnamates into the active sites of enzymes like ferulic acid esterases (FAE). researchgate.netnih.govplos.org These studies reveal that while substrates can adopt a catalytic orientation close to key amino acid residues (like the catalytic serine), they may also form alternative, non-catalytic conformations that are energetically favored. researchgate.netnih.gov For instance, in one study with an FAE from Aspergillus niger, methyl caffeate (structurally similar to methyl 3-hydroxycinnamate) was found to preferentially adopt a non-catalytic pose. nih.gov The binding energies calculated from docking can help rank potential inhibitors or substrates. mdpi.complos.org

LigandEnzymeDocking ProgramPredicted Binding Energy (kcal/mol)Reference
Methyl CaffeateAnFaeA (A. niger)(Not specified)-5.81 (catalytic), -5.90 (non-catalytic) nih.gov
Methyl p-CoumarateAnFaeA (A. niger)(Not specified)-5.73 (catalytic), -6.10 (non-catalytic) nih.gov
Methyl CaffeateFoFaeC (F. oxysporum)(Not specified)-6.09 plos.org
Methyl p-CoumarateFoFaeC (F. oxysporum)(Not specified)-6.20 plos.org
Methyl FerulateFoFaeC (F. oxysporum)(Not specified)-5.64 plos.org

Ligand-Based and Structure-Based Design Principles for Analogues

The insights gained from computational studies are instrumental in designing new analogues of this compound with improved properties. This can be approached through two main strategies: ligand-based design and structure-based design.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active and identifying the common structural features (pharmacophore) required for activity. Structure-activity relationship (SAR) studies on hydroxycinnamic acid derivatives have provided key design principles. nih.govresearchgate.net For example, research on their synergistic effects with other compounds in leukemia cells revealed that the C7-C8 double bond and the methyl-esterified carboxyl group were critical structural elements for a specific type of activity. nih.govresearchgate.net The position of the hydroxyl group on the phenolic ring also significantly influences activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein is available, analogues can be designed to fit optimally within the binding site. acs.org Docking results can highlight which parts of the molecule are essential for binding and where modifications can be made to enhance affinity or selectivity. plos.org For example, if a docking study shows an empty hydrophobic pocket near the ligand, an analogue could be designed with an additional hydrophobic group to fill that space, potentially increasing binding strength. Rational redesign of enzymes to better accommodate substrates like methyl sinapate has been successfully guided by docking simulations. plos.org

Cheminformatics Applications in Data Analysis and Virtual Screening

Cheminformatics combines computer and information science to solve problems in chemistry, playing a vital role in modern drug discovery. youtube.commdpi.com It involves the organization, analysis, and prediction of chemical data. youtube.com

For a compound like this compound, cheminformatics tools are used in several ways:

Database Management: Large chemical databases (e.g., PubChem, ChEMBL) store information on millions of compounds, including their structures, properties, and biological activities. youtube.comnih.gov

Virtual Screening: This involves computationally screening large libraries of compounds to identify those that are most likely to bind to a specific biological target. youtube.com This is a cost-effective way to narrow down candidates for experimental testing.

ADMET Prediction: Cheminformatics models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. mdpi.combiotechnologia-journal.org These predictions are crucial in the early stages of drug development to filter out compounds that are likely to have poor bioavailability or be toxic. biotechnologia-journal.org

Diversity Analysis: These tools can analyze the chemical diversity of a set of compounds, which is important for building screening libraries that cover a wide region of "chemical space". researchgate.net

By applying these computational and cheminformatics approaches, researchers can efficiently investigate the chemical properties and biological potential of this compound and rationally design more effective analogues.

Emerging Research Paradigms and Future Trajectories for Methyl Trans 3 Hydroxycinnamate Studies

Integration with Systems Biology Approaches

The integration of methyl trans-3-hydroxycinnamate into systems biology is an emerging area of research that promises to unravel the complex interactions of this compound within biological systems. Systems biology approaches, which involve the study of the complex interactions in biological systems, can provide a comprehensive understanding of the effects of this compound on gene expression networks, metabolic pathways, and cellular signaling.

One area of interest is the effect of this compound on the gut microbiome and its subsequent impact on host metabolism. Metabolomics studies, a key tool in systems biology, can be employed to track the biotransformation of this compound by gut microbiota and identify the resulting metabolites. This can provide insights into the bioavailability and bioactivity of this compound.

Furthermore, transcriptomics and proteomics can be utilized to investigate the changes in gene and protein expression in response to this compound. For instance, in the context of its anti-inflammatory properties, a systems biology approach could identify the key signaling pathways modulated by this compound, such as the NF-κB and MAPK pathways, and the network of genes and proteins involved. nih.gov

In the field of plant biology, systems biology can help to elucidate the role of this compound in the intricate network of plant defense mechanisms. By analyzing the transcriptome and metabolome of plants treated with this compound, researchers can identify the genes and metabolic pathways that are activated in response to biotic and abiotic stress. nih.gov A systems biology approach in maize has already been used to uncover a gene co-expression network associated with cell wall degradability, a trait influenced by hydroxycinnamic acids. plos.org

Applications in Material Science and Polymer Chemistry

This compound is gaining attention in the fields of material science and polymer chemistry due to its potential as a building block for novel biomaterials. Its rigid aromatic structure and reactive functional groups make it a suitable candidate for the synthesis of high-performance polymers with unique properties.

One of the most promising applications is in the development of bio-inspired polyesters. Researchers have successfully synthesized diblock copolymers from poly(pentadecalactone) and poly(3-hydroxycinnamate). uni-freiburg.de These materials aim to mimic the structure and function of natural polymers like suberin, which is found in plant cell walls and possesses excellent barrier properties. The resulting copolymers exhibit interesting thermal and mechanical properties that can be tailored for various applications, including biodegradable packaging and biomedical devices.

Furthermore, methyl p-hydroxycinnamate, a closely related isomer, has been identified as a promising platform chemical for producing polymeric precursor monomers. frontiersin.org This suggests that this compound could also be utilized in the synthesis of a wide range of polymers, including specialty plastics and resins.

The antioxidant properties of the hydroxycinnamate moiety are also being explored in material science. Steryl esters of hydroxycinnamic acids have been synthesized to enhance the antioxidant activity of oils and emulsions. mdpi.com This opens up possibilities for using this compound as an additive in food packaging materials to prevent lipid oxidation and extend the shelf life of products.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Traditional synthesis methods often rely on harsh reagents and organic solvents, leading to the generation of hazardous waste. In contrast, green chemistry approaches focus on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.comrsc.orgmdpi.com

One of the key green strategies is the use of enzymatic catalysis. Lipases, for example, can be used to catalyze the esterification of 3-hydroxycinnamic acid with methanol (B129727) in a highly selective and efficient manner. mdpi.com This enzymatic approach avoids the need for strong acids or bases and can be carried out under mild conditions, reducing energy consumption and by-product formation.

Another green approach is the use of alternative reaction media, such as water or ionic liquids. Water is an ideal solvent from an environmental perspective, and several methods have been developed for the synthesis of hydroxycinnamic acids in aqueous media. mdpi.comencyclopedia.pub Ionic liquids, which are salts that are liquid at low temperatures, can also serve as both solvent and catalyst, offering advantages in terms of recyclability and product separation. rsc.org

Microwave and ultrasound irradiation are also being employed to accelerate reaction rates and improve yields in the synthesis of hydroxycinnamic acid derivatives. mdpi.comnsf.gov These energy-efficient techniques can significantly reduce reaction times compared to conventional heating methods.

The following table summarizes some of the green chemistry approaches for the synthesis of hydroxycinnamic acid derivatives, which are applicable to this compound:

Green Chemistry ApproachDescriptionAdvantages
Enzymatic Catalysis Use of enzymes like lipases to catalyze the esterification reaction. mdpi.comHigh selectivity, mild reaction conditions, reduced by-products.
Aqueous Media Using water as a solvent instead of organic solvents. mdpi.comencyclopedia.pubEnvironmentally benign, low cost, improved safety.
Ionic Liquids Using ionic liquids as solvents and catalysts. rsc.orgRecyclable, can enhance reaction rates and selectivity.
Microwave Irradiation Using microwave energy to heat the reaction mixture. mdpi.comnsf.govRapid heating, shorter reaction times, increased yields.
Ultrasound Irradiation Using ultrasonic waves to promote the reaction. mdpi.comEnhanced mass transfer, increased reaction rates.

Role in Phytochemical Research and Functional Studies in Plants

This compound is a naturally occurring phytochemical that plays a significant role in the complex biochemistry of plants. As a derivative of hydroxycinnamic acid, it is involved in a wide range of physiological processes, from cell wall structure to defense against pathogens and environmental stress. nih.govfrontiersin.org

Phytochemical research has led to the isolation and identification of this compound and its isomers from various plant species. For example, methyl trans-p-hydroxycinnamate has been isolated from Sasa quelpaertensis. researchgate.net The presence of these compounds in plants suggests that they have specific biological functions that contribute to the plant's survival and adaptation.

Functional studies in plants have revealed that hydroxycinnamic acids are key components of the phenylpropanoid pathway, a major metabolic pathway that produces a wide array of secondary metabolites. nih.gov These compounds serve as precursors for the synthesis of lignin (B12514952), a complex polymer that provides structural support to the plant cell wall. They also act as cross-linking agents, strengthening the cell wall and making it more resistant to degradation by herbivores and pathogens.

In addition to their structural role, hydroxycinnamic acids are also involved in plant defense. They can act as signaling molecules, activating defense-related genes and pathways in response to pathogen attack or abiotic stress such as UV radiation and drought. nih.govfrontiersin.org The accumulation of these compounds in plant tissues can inhibit the growth of invading microorganisms and deter herbivores.

The methylation of hydroxycinnamic acids, catalyzed by S-adenosyl-l-methionine (SAM)-dependent methyltransferases, is a crucial step in the diversification of these compounds. mdpi.com This methylation can alter the biological activity, solubility, and volatility of the molecules, leading to a wide range of functional properties.

Identification of Novel Biological Targets and Pathways

Recent research has begun to shed light on the specific biological targets and pathways through which this compound exerts its effects. These studies have revealed a range of activities, from anticancer to anti-inflammatory, and have identified several key molecular players.

In the context of cancer, this compound has been shown to have antiproliferative and pro-apoptotic effects in various cancer cell lines. researchgate.netresearchgate.net Studies have suggested that it may interact with key proteins involved in apoptosis, such as MDM2, BCL2, and CASP3. researchgate.net Furthermore, research on acute myeloid leukemia cells has highlighted the importance of the specific chemical structure of methyl 4-hydroxycinnamate for its synergistic activity with other anticancer agents, pointing to a high degree of target specificity. nih.gov

The anti-inflammatory properties of this compound have also been a focus of investigation. It has been shown to act as an inhibitor of inducible nitric oxide synthase (iNOS), an enzyme that plays a key role in the inflammatory response. nih.gov Additionally, it has been found to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant effects. nih.gov

The following table summarizes some of the identified biological targets and pathways of methyl hydroxycinnamate derivatives:

Biological Target/PathwayObserved Effect
Apoptosis-related proteins (MDM2, BCL2, CASP3) Induction of apoptosis in cancer cells. researchgate.net
Inducible Nitric Oxide Synthase (iNOS) Inhibition of iNOS, leading to anti-inflammatory effects. nih.gov
Heme Oxygenase-1 (HO-1) Upregulation of HO-1, contributing to anti-inflammatory and antioxidant activity. nih.gov
NF-κB and MAPK signaling pathways Modulation of these key inflammatory pathways. nih.gov

The identification of these targets and pathways is a crucial step towards understanding the mechanisms of action of this compound and could pave the way for the development of new therapeutic agents.

Development of Advanced Bioanalytical Probes and Research Tools

While the development of this compound itself as a bioanalytical probe is still in its early stages, its structural features and biological activities suggest significant potential in this area. The development of advanced bioanalytical probes and research tools based on this compound could provide new ways to study complex biological processes.

One potential application is the design of fluorescent probes to visualize and track specific cellular events. By chemically modifying the this compound molecule with a fluorescent tag, researchers could create probes that bind to specific biological targets, such as enzymes or receptors. This would allow for the real-time imaging of these targets within living cells, providing valuable insights into their function and dynamics.

Furthermore, the antioxidant properties of this compound could be harnessed to develop probes for detecting reactive oxygen species (ROS). Such probes could be designed to undergo a measurable change in their optical or electrochemical properties upon interaction with ROS, providing a sensitive and selective method for quantifying oxidative stress in biological systems.

The development of affinity-based probes is another promising avenue. By immobilizing this compound or its derivatives onto a solid support, such as beads or a sensor surface, researchers could create tools for isolating and identifying its binding partners from complex biological mixtures. This would be a powerful approach for discovering new biological targets and pathways for this compound.

Unexplored Stereoisomers and Their Research Potential

The existence of stereoisomers of this compound presents a largely unexplored area of research with significant potential for discovering novel biological activities. While the trans-isomer is the more common and well-studied form, the corresponding cis-isomer and other potential stereoisomers could possess unique and potent biological properties.

Studies on related hydroxycinnamate derivatives have demonstrated the importance of stereochemistry for biological activity. For example, the cis-isomers of methyl ferulate and methyl 3,4-dimethoxycinnamate have been shown to be significantly more potent inhibitors of uredospore germination in fungi than their trans-counterparts. pnas.org This suggests that the spatial arrangement of the functional groups in the molecule is critical for its interaction with biological targets.

The synthesis and biological evaluation of the cis-isomer of methyl 3-hydroxycinnamate could therefore lead to the discovery of compounds with enhanced or entirely new activities. For instance, the different three-dimensional shape of the cis-isomer might allow it to bind to different biological targets or to interact with the same targets in a different manner, leading to altered downstream effects.

Furthermore, the potential for creating heterodimers of hydroxycinnamates with different stereochemistries opens up another dimension of structural diversity. aber.ac.uk The synthesis of such dimers could result in molecules with novel pharmacological profiles, potentially offering improved efficacy or selectivity compared to the monomeric compounds.

The exploration of the full stereochemical landscape of methyl 3-hydroxycinnamate and its derivatives is a promising area for future research. This could involve the development of stereoselective synthesis methods to produce pure isomers, followed by comprehensive biological screening to identify their unique properties and potential applications.

Q & A

Q. What are the optimal synthetic routes for Methyl trans-3-Hydroxycinnamate, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

Methodological Answer :

  • Esterification : Start with trans-3-hydroxycinnamic acid and methanol under acidic catalysis (e.g., sulfuric acid). Reflux conditions (60–80°C) improve esterification efficiency. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via melting point analysis (compare with literature values, e.g., 173–175°C for structurally similar 4-methoxycinnamic acid) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

  • NMR : Assign peaks for the trans-configuration (e.g., coupling constant J = 16 Hz for α,β-unsaturated protons) and methoxy/hydroxy groups (δ ~3.8 ppm for OCH₃, δ ~9.5 ppm for OH in DMSO-d₆) .
  • HPLC : Use a C18 column with UV detection at 280 nm. Mobile phase: acetonitrile/water (60:40) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer :

  • Storage : Keep in a cool (<25°C), dry environment away from oxidizers. Use amber glass vials to prevent photodegradation .
  • Exposure Mitigation : Wear nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; consult safety data sheets (SDS) for emergency procedures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer :

  • Meta-Analysis : Apply PRISMA guidelines to systematically aggregate data. Use random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, dose ranges) .
  • Confounding Variables : Control for solvent effects (e.g., DMSO vs. ethanol) and purity levels (>95% by HPLC) when comparing bioactivity results .

Q. What advanced analytical strategies distinguish cis/trans isomers of Methyl 3-Hydroxycinnamate in complex matrices?

Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak IG-U column with isocratic elution (hexane:isopropanol, 85:15). Validate isomer separation via spiked standards .
  • Circular Dichroism (CD) : Compare CD spectra of isolated isomers to reference libraries. Trans-isomers exhibit distinct Cotton effects at 250–300 nm .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 2 (HCl), 7 (PBS), and 9 (NaOH) at 40°C for 24 hours. Analyze degradation products via LC-MS/MS (e.g., m/z 193.05 for demethylated derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (e.g., 40–60°C) .

Q. What computational and database tools support toxicogenomic profiling of this compound?

Methodological Answer :

  • Comparative Toxicogenomics Database (CTD) : Query CTD for gene-pathway associations (e.g., Nrf2 signaling) using synonyms like "ferulate derivatives" .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like COX-2. Validate with in vitro enzyme inhibition assays .

Data Integration & Reporting

Q. How should researchers structure metadata for reproducibility in this compound studies?

Methodological Answer :

  • FAIR Principles : Document synthesis conditions (e.g., catalyst concentration, reaction time), analytical parameters (e.g., HPLC gradient), and raw data formats (e.g., .RAW for LC-MS) in machine-readable templates .
  • Checklist Compliance : Adhere to community-agreed schemas (e.g., ACEnano for nanomaterial studies) to harmonize reporting across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.